![molecular formula C17H21ClN4O3S2 B256104 2-Methylpropyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B256104.png)
2-Methylpropyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
2-Methylpropyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves the inhibition of various enzymes, as mentioned earlier. The compound binds to the active site of the enzymes and prevents them from carrying out their normal functions. This leads to a decrease in the levels of cyclic nucleotides and histone acetylation, which in turn affects various cellular processes, including gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methylpropyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate have been studied extensively in vitro and in vivo. The compound has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-angiogenic effects. It also has the potential to improve cognitive function and memory. However, further studies are needed to determine the exact mechanisms underlying these effects and their potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Methylpropyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is its potent inhibitory activity against various enzymes, which makes it a valuable tool for studying their functions and potential therapeutic applications. However, the compound has some limitations in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments involving this compound.
Future Directions
There are several future directions for research involving 2-Methylpropyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate. One potential direction is to investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and erectile dysfunction. Another direction is to explore its effects on cognitive function and memory and its potential use in treating neurodegenerative diseases. Additionally, more studies are needed to determine the exact mechanisms underlying the compound's effects and to optimize its pharmacological properties for clinical use.
Synthesis Methods
The synthesis of 2-Methylpropyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves the reaction of 5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxylic acid with 2-amino-4-methyl-1,3-thiazole-5-carboxylic acid in the presence of 2-methylpropan-1-ol and N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography to obtain the final product.
Scientific Research Applications
2-Methylpropyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has been extensively studied for its potential applications in medicine and pharmaceuticals. It has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including phosphodiesterase 5 (PDE5), cyclic nucleotide phosphodiesterase (PDE4), and histone deacetylase (HDAC). These enzymes play a crucial role in various physiological and pathological processes, and their inhibition has been linked to the treatment of several diseases, including cancer, inflammation, and erectile dysfunction.
properties
Product Name |
2-Methylpropyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate |
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Molecular Formula |
C17H21ClN4O3S2 |
Molecular Weight |
429 g/mol |
IUPAC Name |
2-methylpropyl 2-[(5-chloro-2-propylsulfanylpyrimidine-4-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H21ClN4O3S2/c1-5-6-26-16-19-7-11(18)12(21-16)14(23)22-17-20-10(4)13(27-17)15(24)25-8-9(2)3/h7,9H,5-6,8H2,1-4H3,(H,20,22,23) |
InChI Key |
ACKJPGXHJVXHBV-UHFFFAOYSA-N |
SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=NC(=C(S2)C(=O)OCC(C)C)C)Cl |
Canonical SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=NC(=C(S2)C(=O)OCC(C)C)C)Cl |
Origin of Product |
United States |
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